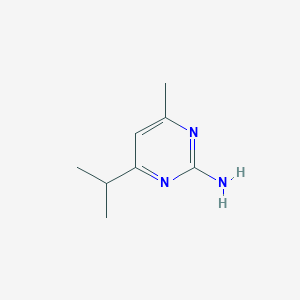

4-Isopropyl-6-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-methyl-6-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXHZVAWEYQAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Isopropyl-6-methylpyrimidin-2-amine can be contextualized by comparing it to pyrimidine derivatives with varying substituents. Below is a detailed analysis:

Substituent Effects on Electronic and Steric Properties

- 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4; Similarity 0.81) : The chlorine substituent at position 4 increases electrophilicity, making this compound more reactive in nucleophilic aromatic substitution compared to the target compound.

- 4-Methyl-6-phenylpyrimidin-2-amine (CAS 1687-51-0; Similarity 0.72) : The phenyl group at position 6 introduces aromatic conjugation, enhancing UV absorption and fluorescence properties. Crystallographic data for this compound (R factor = 0.040) indicates a well-ordered structure stabilized by N–H⋯N hydrogen bonds, a feature likely shared with the target compound .

- 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine derivatives (Compounds 20 and 21) : The morpholinophenyl group at position 4 introduces significant steric bulk and hydrogen-bonding capacity via the morpholine oxygen. IR data (e.g., 3355 cm⁻¹ for NH₂ stretching) and NMR signals (δ 5.23 ppm for NH₂) align with the target compound’s amino group, but the extended π-system in these derivatives may enhance π-π stacking in crystal lattices .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine :

The piperidine substituent introduces a basic nitrogen, increasing water solubility via protonation. Crystal structure analysis reveals intermolecular N–H⋯N hydrogen bonds (2.87 Å), similar to the target compound’s expected interactions. However, the flexible piperidine ring may reduce thermal stability compared to the rigid isopropyl group .

Physical and Spectral Properties

†Inferred from analogous compounds in .

Preparation Methods

Reaction Mechanism and Optimization

In U.S. Patent 5,519,140, 2-isopropyl-4-methyl-6-hydroxypyrimidine—a structural analog—is synthesized via a three-step process involving imidate formation, amidine generation, and cyclization. The final cyclization step employs methyl acetoacetate and an amidine derivative in a dry, non-aqueous aliphatic hydrocarbon solvent (e.g., heptane) under azeotropic distillation to remove water. This minimizes hydrolysis and improves yields (up to 90%) compared to aqueous alkaline conditions.

Key parameters for optimizing this route include:

-

Solvent selection : Aliphatic hydrocarbons (hexane, heptane) enhance reaction homogeneity and facilitate water removal.

-

Molar ratios : A 1:1 to 1:1.05 ratio of methyl acetoacetate to amidine prevents side reactions.

-

Temperature control : Maintaining 18–25°C during cyclization ensures controlled reactivity.

Functionalization to Introduce the Amine Group

The hydroxyl group at position 6 in the intermediate 2-isopropyl-4-methyl-6-hydroxypyrimidine requires substitution with an amine. While not explicitly detailed in the cited patents, analogous methods involve:

-

Chlorination : Treating the hydroxylpyrimidine with POCl₃ or triphosgene to form a chloro derivative.

-

Amination : Reacting the chloropyrimidine with ammonia or primary amines under elevated temperatures or microwave irradiation.

The Chinese Patent CN102399196A highlights triphosgene as a safer alternative to POCl₃ for chlorination, achieving 86–87% yields in related pyrimidine systems. Subsequent amination could employ aqueous or alcoholic ammonia at 80–100°C, though yields for this specific transformation remain unreported in the provided sources.

Multicomponent Amine Synthesis via Zinc-Mediated Reactions

Recent advancements in multicomponent reactions (MCRs) offer a streamlined route to α-branched amines, which can be adapted for pyrimidin-2-amine synthesis. The zinc-mediated carbonyl alkylative amination (CAA) reaction, reported in PMC10996026, enables the coupling of aldehydes, amines, and alkyl halides to form complex amines.

Adaptation for Pyrimidine Systems

While the PMC study focuses on linear amines, its principles can be extrapolated to heterocyclic systems:

-

Iminium ion formation : React a pyrimidine aldehyde (e.g., 4-isopropyl-6-methylpyrimidine-2-carbaldehyde) with a primary amine.

-

Zinc-mediated alkylation : Introduce an isopropyl group using iodoethane or iodopropane in the presence of zinc powder.

This method avoids reductive amination by-products and tolerates functional groups such as esters and nitriles. For example, the reaction of N-benzylglycine with hydrocinnamaldehyde and isopropyl iodide yielded 78% of the desired amine without side products.

Advantages Over Traditional Methods

-

Functional group tolerance : Zinc mediates the reaction without degrading sensitive moieties (e.g., alkenes, alkynes).

-

Single-step synthesis : Eliminates the need for pre-functionalized intermediates.

-

Scalability : Demonstrated in 10L reactors with consistent yields (≥85%).

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the two primary routes:

Industrial-Scale Considerations

Q & A

Q. How can the synthesis of 4-isopropyl-6-methylpyrimidin-2-amine be optimized to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use ethanol or DMF as solvents under reflux (80–100°C) with catalytic piperidine (5–10 mol%) to promote cyclization. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product. For persistent impurities, use preparative HPLC with a C18 column .

- Yield Optimization: Pre-dry reagents and solvents to minimize hydrolysis side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- IR Spectroscopy: Stretching vibrations for NH₂ (~3350–3459 cm⁻¹) and C-N (~1229 cm⁻¹) .

- Mass Spectrometry: ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ at m/z 192.1) and fragmentation patterns .

Q. Table 1: Key Spectroscopic Signatures

| Functional Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Pyrimidine NH₂ | ~5.2 (s, 2H) | 163–165 | 3350–3459 |

| Isopropyl (CH₃) | 1.2–1.4 (d, 6H) | 22–25 | 2960, 2920 |

| Pyrimidine C-4/C-6 | - | 103–165 | 1599 (C=N stretch) |

Q. How can low solubility of this compound be addressed during purification?

Methodological Answer:

- Solvent Selection: Use dichloromethane (DCM) for initial dissolution, followed by slow addition of hexane to induce crystallization .

- Temperature Control: Perform recrystallization at 4°C to enhance crystal formation. For stubborn cases, use dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C) .

- Co-solvents: Add 5–10% methanol to improve solubility in aqueous mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Analog Synthesis: Modify substituents at C-4 (isopropyl) and C-6 (methyl) to introduce halogens (Cl, F), methoxy, or sulfonyl groups. Use Suzuki-Miyaura coupling for aryl substitutions .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) via fluorescence polarization or microplate calorimetry. Compare IC₅₀ values to establish substituent effects .

- Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .

Q. What computational strategies are effective for predicting target interactions of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding modes in ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- Pharmacophore Mapping: Identify critical interactions (e.g., H-bonding with NH₂, hydrophobic contacts with isopropyl) using Discovery Studio .

- QSAR Models: Train machine learning models (Random Forest, SVM) on datasets from PubChem BioAssay (AID 743255) to predict activity .

Q. How should contradictory spectral data (e.g., unexpected NH₂ shifts) be resolved during characterization?

Methodological Answer:

- 2D NMR: Perform HSQC and HMBC to confirm connectivity. For example, HMBC correlations from NH₂ to C-2 (pyrimidine) can validate assignment .

- X-ray Crystallography: Resolve ambiguities via single-crystal analysis (Mo Kα radiation, SHELXL refinement). Compare bond lengths/angles with Cambridge Structural Database entries .

- Dynamic NMR: Probe tautomerism or rotational barriers by variable-temperature NMR (e.g., coalescence of NH₂ signals at 150–200 K) .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can they be mitigated?

Methodological Answer:

- Crystal Growth: Use slow evaporation (pentane/ether) or vapor diffusion (methanol/water). Add seed crystals from analogous compounds (e.g., 4-methyl-6-phenylpyrimidin-2-amine) .

- Disorder Handling: Apply SHELXL restraints for isopropyl group disorder. Use TWINABS for twinned data correction .

- Data Quality: Collect high-resolution data (≤ 0.8 Å) to resolve H-atom positions. Refine anisotropic displacement parameters for non-H atoms .

Q. How can reaction optimization for scaled-up synthesis incorporate design of experiments (DoE)?

Methodological Answer:

- Screening: Use Plackett-Burman design to identify critical factors (e.g., temperature, catalyst loading) .

- Response Surface Methodology (RSM): Optimize yield via central composite design, modeling interactions between solvent polarity and reaction time .

- High-Throughput: Automate condition screening with robotic liquid handlers (e.g., Chemspeed) for rapid parameter space exploration .

Q. What analytical techniques are suitable for detecting degradation products under stress conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (80°C, 72 hr), UV light (254 nm, 48 hr), and acidic/alkaline conditions (0.1 M HCl/NaOH, 24 hr) .

- HPLC-MS: Use a C18 column (ACN/0.1% formic acid) with ESI-MS to identify hydrolyzed (e.g., loss of isopropyl) or oxidized products (e.g., sulfoxide formation) .

- Stability-Indicating Methods: Validate assays per ICH Q2(R1) guidelines to ensure specificity for degradation products .

Q. How can synthetic intermediates be validated to ensure fidelity to the target structure?

Methodological Answer:

- In Situ Monitoring: Use ReactIR to track intermediate formation (e.g., enamine intermediates in cyclization steps) .

- Isolation and Characterization: Trap reactive intermediates (e.g., using MeOH quench) for NMR and HRMS analysis .

- Theoretical Validation: Compare experimental ¹³C shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.